Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic scaffold featuring a 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a methyl ester at the 6-position in the exo configuration. This compound is critical in medicinal chemistry due to its rigid, nonplanar structure, which enables precise spatial orientation of pharmacophores in drug candidates . It serves as a key intermediate in synthesizing inhibitors targeting enzymes like mutant isocitrate dehydrogenase (IDH) .
The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization via hydrolysis or coupling reactions . Its hydrochloride salt (CAS 1024038-72-9) is also commercially available, offering improved solubility for specific applications .
Properties
IUPAC Name |
3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKNDGQUFLNXNJ-JVHMLUBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the stereoselective formation of either the exo- or endo-isomers of the compound. The reaction conditions typically involve low catalyst loadings and do not require chromatographic purification .
Chemical Reactions Analysis
Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is primarily used as an intermediate in the synthesis of various bioactive compounds, especially those targeting the central nervous system (CNS). Its unique bicyclic structure allows for modifications that enhance pharmacological properties.
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to produce potent analgesics. For instance, a study explored the modification of the azabicyclic framework to create compounds with enhanced binding affinity to opioid receptors, potentially leading to new pain management therapies.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions.
Table 1: Reactions Involving this compound
Development of Antiviral Agents
Another significant application is in the development of antiviral agents. The compound has shown potential activity against viral enzymes, making it a candidate for further exploration in antiviral drug development.
Case Study: Inhibition of Viral Proteases
In a recent study, this compound derivatives were tested against viral proteases, showing promising inhibitory effects that could lead to new treatments for viral infections.
Research on Neuroprotective Agents
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Table 2: Neuroprotective Studies
Biological Activity
Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 1419101-34-0) is a compound characterized by its bicyclic structure and unique functional groups, which contribute to its biological activity. This compound is part of a broader class of azabicyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly as opioid receptor antagonists and in the development of new analgesics.
Chemical Structure and Properties
- Chemical Formula : C12H19NO4
- Molecular Weight : 241.287 g/mol
- IUPAC Name : Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Purity : Typically ≥ 98% .
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.
This compound exhibits biological activity primarily through its interaction with opioid receptors. The azabicyclic structure is known to mimic the natural ligands of these receptors, leading to its classification as an antagonist in certain contexts.
Key Findings from Research Studies
- Opioid Receptor Antagonism : Compounds within the azabicyclo[3.1.0]hexane class have been shown to inhibit morphine-induced antinociception, suggesting potential use in pain management without the addictive properties of traditional opioids .
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated HDAC inhibitory activity, which is significant in cancer therapy as HDAC inhibitors can lead to the reactivation of tumor suppressor genes .
- Antimicrobial Properties : Preliminary studies indicate that certain derivatives possess antibacterial activity, suggesting their potential application in treating infections .
Case Studies and Experimental Data
Synthesis and Structural Modifications
The synthesis of this compound involves palladium-catalyzed cyclopropanation reactions, allowing for the introduction of various substituents that can enhance biological activity . Modifications to the Boc group or the carboxylate moiety can significantly influence the compound's pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
*Note: The hydrochloride form (CAS 1024038-72-9) is listed under different naming conventions in and .
Key Comparison Points:
Functional Groups and Reactivity :
- The methyl/ethyl ester distinction (e.g., CAS 1024038-72-9 vs. 827599-20-2) impacts hydrolysis rates and solubility. Methyl esters are more reactive, enabling faster conversion to carboxylic acids .
- Carboxylic acid derivatives (e.g., CAS 927679-54-7) bypass ester hydrolysis steps, streamlining amide bond formation .
Stereochemical Considerations :
- Exo vs. endo configurations critically influence biological activity. Dirhodium-catalyzed methods ensure high diastereoselectivity for exo products .
Protecting Groups: Boc (tert-butoxycarbonyl) is acid-labile, allowing selective deprotection under mild conditions (e.g., trifluoroacetic acid). In contrast, Cbz (benzyloxycarbonyl) derivatives (e.g., CAS 134575-15-8) require hydrogenolysis .
Pharmacological Relevance: Compounds with aminomethyl substituents (e.g., CAS 134575-12-5) enhance binding to enzymatic active sites, as seen in kinase inhibitors .
Commercial Availability :
- The hydrochloride salt of the target compound (97% purity) is available from suppliers like CymitQuimica, whereas ethyl ester analogs (e.g., CAS 827599-20-2) are priced higher due to niche demand .
Q & A
Q. What are the key synthetic routes for Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how is stereochemical control achieved?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of intermediates. For example, exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane is hydrogenated using a Pd/C catalyst under H₂ (1 atm) in methanol. After filtration and solvent removal, crystallization yields the product . Stereochemical control is achieved by selecting stereospecific precursors (e.g., exo-configured starting materials) and optimizing reaction conditions (temperature, solvent polarity) to minimize epimerization .
| Synthesis Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Hydrogenation of dibenzylamino precursor | Pd/C, H₂, MeOH | Removal of benzyl groups, retention of exo configuration |
| Acidic deprotection | HCl in EtOAc | Cleavage of tert-butyl ester (Boc group) |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming bicyclic framework and Boc-protected amine. Peaks for the cyclopropane ring (δ 1.2–1.8 ppm) and ester carbonyl (δ 170–175 ppm) are diagnostic .
- IR Spectroscopy : Validates carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
- X-ray Crystallography : Resolves exo stereochemistry and crystal packing (if single crystals are obtained) .
Q. How does the Boc (tert-butoxycarbonyl) group influence reactivity in downstream applications?
- Methodological Answer : The Boc group acts as a temporary protecting group for the secondary amine, enabling selective functionalization of the carboxylate moiety. It is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/EtOAc), allowing subsequent coupling reactions in peptide or heterocycle synthesis .
Advanced Research Questions
Q. What computational strategies are used to model the stereoelectronic effects of the bicyclic framework in drug design?
Q. What role does the bicyclic scaffold play in modulating biological activity, such as antimicrobial or CNS-targeted effects?
- Methodological Answer : The rigid bicyclic structure enhances metabolic stability and bioavailability by reducing conformational flexibility. For example:
- Antibacterial Activity : Analogous azabicyclo compounds inhibit bacterial enzymes (e.g., penicillin-binding proteins) via steric complementarity .
- CNS Penetration : The compact, lipophilic framework improves blood-brain barrier permeability, making it suitable for neuroactive drug candidates .
| Biological Target | Mechanistic Insight | Evidence Source |
|---|---|---|
| Bacterial enzymes | Disruption of cell wall synthesis | |
| Neurotransmitter receptors | Allosteric modulation |
Methodological Considerations
Q. How are reaction conditions optimized to mitigate ring strain in the bicyclic system during functionalization?
- Answer :
- Low-Temperature Reactions : Minimize thermal stress that could destabilize the cyclopropane ring (e.g., <0°C for electrophilic substitutions) .
- Mild Oxidants/Reductants : Use reagents like NaBH₄ (instead of LiAlH₄) to avoid over-reduction of strained bonds .
Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers) in final products?
- Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and polar mobile phases (e.g., hexane/isopropanol) .
- LC-MS/MS : Detects low-abundance impurities (limit of detection <0.1%) via multiple reaction monitoring (MRM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
